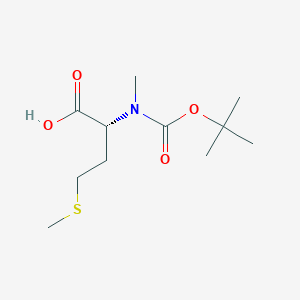

Boc-N-Me-D-Met-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO4S |

|---|---|

Molecular Weight |

263.36 g/mol |

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12(4)8(9(13)14)6-7-17-5/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1 |

InChI Key |

FLASRJKXDLPTOJ-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CCSC)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCSC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Boc-N-Me-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Boc-N-Me-D-Met-OH, an N-methylated, Boc-protected derivative of the D-enantiomer of methionine. This compound is a valuable building block in peptide synthesis and drug discovery, offering unique structural modifications that can enhance the pharmacokinetic properties of peptides.

Core Properties

This compound, with the IUPAC name (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid, is a chemically modified amino acid.[1] The presence of the N-methyl group can increase metabolic stability and influence the conformation of the peptide backbone, while the D-configuration provides resistance to enzymatic degradation.[1]

Physicochemical Data

While specific experimental data for this compound is not widely available in public literature, the following table summarizes its known calculated properties and provides experimental data for closely related analogs for comparative purposes.

| Property | This compound | Boc-D-Met-OH (Analog) | Boc-L-Met-OH (Analog) | Boc-N-Me-D-Ala-OH (Analog) |

| Molecular Formula | C H NO S[1] | C H NO S[2] | C H NO S[3][4] | C H NO[5] |

| Molecular Weight | 263.36 g/mol [1] | 249.33 g/mol [2] | 249.33 g/mol [3][4] | 203.2 g/mol [5] |

| CAS Number | Not available | 5241-66-7[2] | 2488-15-5[3][4] | 19914-38-6[5] |

| Melting Point | Data not available | Data not available | 47-50 °C[3][6] | 78-87 °C[5] |

| Optical Rotation | Data not available | [α]²⁵/D +18.5 to +23.5° (c=1 in methanol)[7] | [α]²⁰/D -22° (c=1 in methanol)[3] | [α]²⁵/D +32 ± 2° (c=1.127 in MeOH)[5] |

| Solubility | Data not available | Soluble in DMF[7] | Soluble in methanol[6] | Soluble in water or 1% acetic acid |

| Appearance | Data not available | White to slight yellow to beige powder[7] | White to off-white powder[6][8] | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves two key steps: the protection of the amino group of D-methionine with a tert-butyloxycarbonyl (Boc) group, followed by the N-methylation of the protected amino acid.

Boc Protection of D-Methionine

A general and widely used method for the Boc protection of an amino acid involves its reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol:

-

Dissolve D-methionine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution to control the pH.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove by-products and isolate the Boc-D-Met-OH.

N-Methylation of Boc-D-Met-OH

The subsequent N-methylation of the Boc-protected D-methionine is a crucial step that introduces the methyl group onto the nitrogen atom. A common method utilizes a strong base and a methylating agent.

Experimental Protocol:

-

Dissolve Boc-D-Met-OH in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a methylating agent, such as methyl iodide (CH₃I).

-

Portion-wise, add a strong base, such as sodium hydride (NaH), to the cooled solution. Vigorous gas evolution may be observed.

-

After the addition of the base is complete, remove the ice bath and allow the reaction to stir overnight at room temperature.

-

Carefully quench the reaction with a proton source, such as isopropyl alcohol followed by water, to neutralize any remaining base.

-

Perform an extractive work-up and purify the product, for example, by column chromatography, to obtain pure this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptides with modified backbones.[1] The incorporation of N-methylated amino acids can:

-

Enhance Metabolic Stability: The N-methyl group can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in vivo half-life of the peptide.[1]

-

Modulate Conformation: The steric hindrance introduced by the N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be advantageous for locking the peptide into a bioactive conformation.[1]

-

Improve Membrane Permeability: The reduction in the number of hydrogen bond donors can increase the lipophilicity of the peptide, potentially improving its ability to cross cell membranes.

These properties make this compound a desirable component in the design of peptide-based therapeutics with improved oral bioavailability and efficacy. It is particularly useful in solid-phase peptide synthesis (SPPS), where the Boc protecting group allows for a well-established synthetic strategy.[1]

Safety and Handling

Logical Relationships in Peptide Synthesis

The use of this compound in solid-phase peptide synthesis (SPPS) follows a logical, cyclical process. The Boc protecting group is central to this methodology.

This diagram illustrates the iterative nature of SPPS, where the Boc group is removed to allow for the coupling of the next amino acid, in this case, this compound. This cycle is repeated to build the desired peptide sequence.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. N-(tert-Butyloxycarbonyl)-D-methionine | C10H19NO4S | CID 111051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-Met-OH 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. BOC-L-Methionine | 2488-15-5 [chemicalbook.com]

- 7. Boc-D-Met-OH Novabiochem® | 5241-66-7 [sigmaaldrich.com]

- 8. Page loading... [guidechem.com]

Boc-N-Me-D-Met-OH structure and chemical formula

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH), a protected amino acid derivative crucial for researchers, scientists, and professionals in drug development and peptide chemistry.

Chemical Structure and Formula

This compound is a derivative of the amino acid methionine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and also N-methylated. The "D" designation indicates the stereochemistry at the alpha-carbon. This modification is significant in peptide synthesis as N-methylation can impart unique conformational constraints and increase metabolic stability.

Chemical Formula: C₁₁H₂₁NO₄S

The structure consists of a central D-methionine core with a tert-butoxycarbonyl group and a methyl group attached to the alpha-amino nitrogen, and a carboxylic acid group.

Molecular Structure Diagram:

Caption: 2D representation of the this compound structure.

Quantitative Data

A comprehensive summary of the available quantitative data for this compound is presented below. It is important to note that specific physical properties for this N-methylated derivative are not widely reported in publicly available literature. For comparative purposes, data for the closely related, unmethylated compound, Boc-D-Met-OH, is also provided.

| Property | This compound | Boc-D-Met-OH |

| Chemical Formula | C₁₁H₂₁NO₄S | C₁₀H₁₉NO₄S[1][2] |

| Molecular Weight | 263.36 g/mol | 249.33 g/mol [1] |

| CAS Number | Not available | 5241-66-7[1][2][3] |

| Melting Point | Not available | 47-50 °C[3] |

| Solubility | Not available | Soluble in methanol |

| Optical Rotation | Not available | [α]²⁰/D +22.5 to +24.5° (c=1 in MeOH) |

Experimental Protocols

Synthesis of this compound

A general and widely applied method for the N-methylation of Boc-protected amino acids involves the use of sodium hydride (NaH) and methyl iodide (CH₃I). This procedure can be adapted for the synthesis of this compound from its precursor, Boc-D-Met-OH.

Materials:

-

Boc-D-Met-OH

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Argon or Nitrogen gas

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and other standard glassware

-

Reagents for workup and purification (e.g., isopropyl alcohol, water, ethyl acetate, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

-

Preparation: A dry round-bottom flask equipped with a magnetic stir bar is flushed with an inert gas (argon or nitrogen).

-

Dissolution: Boc-D-Met-OH is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of Methyl Iodide: An excess of methyl iodide is added to the cooled solution.

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow and controlled to manage the reaction rate. A molar excess of NaH is used to ensure complete deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine.

-

Reaction: After the complete addition of NaH, the ice bath is removed, and the reaction mixture is stirred at room temperature overnight.

-

Quenching: The reaction is carefully quenched by cooling the flask in an ice bath and slowly adding isopropyl alcohol dropwise to consume any unreacted NaH. This is followed by the slow addition of water.

-

Workup: The THF is removed under reduced pressure. The aqueous residue is then acidified (e.g., with a citric acid solution) and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound.

Logical Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

References

The Role of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the field of peptide synthesis, enabling the precise and controlled assembly of amino acids into complex peptide chains. Its acid-labile nature, coupled with its stability under a wide range of other reaction conditions, has made it an invaluable tool for both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the Boc protecting group, its mechanism of action, key advantages and disadvantages, and detailed experimental protocols.

Introduction to the Boc Protecting Group

The Boc group is a carbamate-based protecting group used to temporarily block the α-amino group of an amino acid.[1][2] This protection prevents unwanted side reactions during the formation of peptide bonds.[3] The Boc group's utility stems from its ease of introduction and its selective removal under acidic conditions, which allows for the sequential addition of amino acids to a growing peptide chain.[3][] It is particularly noted for its role in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[5]

Mechanism of Action

The application and removal of the Boc group proceed through distinct chemical mechanisms, which are fundamental to its successful use in peptide synthesis.

The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting an amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[6][7] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of Boc₂O.[8] The resulting intermediate then collapses, releasing the protected amino acid, carbon dioxide, and tert-butanol.[6]

A visual representation of the Boc protection mechanism is provided below:

Caption: Mechanism of Boc Protection.

The removal of the Boc group is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[3][8] The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl group to form a stable tert-butyl cation and a carbamic acid.[6][9] The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[7]

A diagram illustrating the Boc deprotection mechanism is shown below:

Caption: Mechanism of Boc Deprotection.

Advantages and Disadvantages of the Boc Protecting Group

The choice of a protecting group strategy is critical in peptide synthesis, and the Boc group offers several distinct advantages and some notable disadvantages.

| Advantages | Disadvantages |

| Mild Installation: The Boc group can be introduced under relatively mild conditions.[3] | Harsh Deprotection: Requires strong acids like TFA or HF for removal, which can be harsh on sensitive peptides.[10][] |

| Stability: It is stable to a wide range of reagents and reaction conditions, including bases and nucleophiles.[][12] | Side Reactions: The tert-butyl cation generated during deprotection can cause side reactions, such as alkylation of sensitive residues like Met and Trp.[5] |

| Orthogonality: The Boc group is orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[6] | Special Equipment: The use of hazardous acids like HF for final cleavage in Boc/Bzl SPPS requires specialized, corrosion-resistant equipment.[10][13] |

| Reduced Aggregation: In some cases, particularly with hydrophobic peptides, the protonated state of the N-terminus after Boc deprotection can help to reduce peptide aggregation. | Cost: Reagents for Boc chemistry can sometimes be more expensive than alternatives.[1] |

| Compatibility: Compatible with a variety of coupling reagents used in peptide synthesis. | Non-Orthogonal with Benzyl Groups: In the Boc/Bzl strategy, both Boc and benzyl-based side-chain protecting groups are acid-labile, though at different acid strengths, making the scheme not truly orthogonal.[5] |

Boc vs. Fmoc Strategy in Solid-Phase Peptide Synthesis

The two most common strategies in SPPS are the Boc/Bzl and the Fmoc/tBu methods. The choice between them depends on the specific requirements of the peptide being synthesized.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | Acid-labile Boc group | Base-labile Fmoc group |

| Nα-Deprotection Reagent | Strong acid (e.g., 50% TFA in DCM)[5] | Mild base (e.g., 20% piperidine in DMF)[13] |

| Side-Chain Protection | Acid-labile benzyl-based groups | Acid-labile tert-butyl-based groups |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[5] | Strong acid (e.g., TFA) |

| Orthogonality | Not truly orthogonal (differential acid lability)[5] | Fully orthogonal[13] |

| Advantages | Can be advantageous for synthesizing long or hydrophobic peptides.[14] | Milder deprotection conditions, suitable for automated synthesis, wider range of available building blocks.[13][15] |

| Disadvantages | Harsh final cleavage conditions, potential for side reactions.[10][] | Potential for side reactions under basic conditions (e.g., diketopiperazine formation).[16] |

A generalized workflow for Boc-based solid-phase peptide synthesis is depicted below:

References

- 1. app1-c89-pub.pressidium.com - Boc Chemistry [app1-c89-pub.pressidium.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 5. peptide.com [peptide.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lifetein.com [lifetein.com]

- 14. peptide.com [peptide.com]

- 15. Bot Detection [iris-biotech.de]

- 16. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

The Strategic Application of Boc-N-Me-D-Met-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern drug discovery, offering a powerful strategy to overcome the inherent pharmacokinetic limitations of native peptides. Among these, N-methylated amino acids, and specifically D-enantiomers such as Boc-N-Me-D-Met-OH, represent a critical class of building blocks. This technical guide explores the core applications of this compound in medicinal chemistry, detailing its role in enhancing peptide stability, modulating conformation, and improving oral bioavailability. We present a synthesis of the current understanding of N-methylation, supported by representative data, detailed experimental protocols for peptide synthesis, and visualizations of relevant biochemical pathways and workflows. While specific quantitative data for this compound is extrapolated from studies on analogous compounds, this guide provides a robust framework for its strategic deployment in the design of next-generation peptide therapeutics.

Introduction: The Power of N-Methylation in Peptide Drug Design

Peptides offer high potency and selectivity as therapeutic agents but are often hampered by poor metabolic stability and low oral bioavailability.[1][2] N-methylation, the substitution of the amide proton with a methyl group, is a key modification that addresses these challenges.[3][4] This seemingly simple alteration imparts profound changes to the peptide backbone, including:

-

Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[3][4][5]

-

Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the polarity of the peptide backbone, favoring passive diffusion across cellular membranes and potentially improving oral absorption.[6][7]

-

Conformational Control: The presence of an N-methyl group can favor a cis-amide bond conformation, influencing the overall three-dimensional structure of the peptide. This can be leveraged to lock the peptide into a bioactive conformation, thereby enhancing receptor affinity and selectivity.[1][2]

-

Increased Solubility: Backbone methylation can reduce interchain aggregation, leading to improved solubility of the peptide.[5]

The use of the D-enantiomer, D-methionine in this case, further contributes to proteolytic stability as natural proteases are stereospecific for L-amino acids.[8] The tert-butoxycarbonyl (Boc) protecting group makes this compound a ready-to-use building block for solid-phase peptide synthesis (SPPS).[]

Quantitative Impact of N-Methylation on Peptide Properties

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Half-life in Human Plasma (hours) | Reference |

| c(RGDfV) | None | < 1 | [1] |

| c(RGD-N(Me)fV) | Single N-methylation | > 24 | [1] |

| Linear Hexapeptide | None | 0.5 | [8] |

| Linear Hexapeptide | Multiple N-methylations | > 8 | [8] |

Table 2: Influence of N-Methylation on a Peptide's Oral Bioavailability and Permeability

| Peptide | Modification | Caco-2 Permeability (10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |

| Cyclic Hexapeptide | None | < 0.1 | < 1 | [6] |

| Cyclic Hexapeptide | Tri-N-methylated | 2.5 | 10 | [1] |

| Somatostatin Analog | None | 0.2 | < 1 | [1] |

| Somatostatin Analog | Tri-N-methylated | 3.1 | 10 | [1] |

Experimental Protocols: Synthesis and Incorporation of this compound

The incorporation of this compound into a peptide sequence is typically achieved via Boc-based solid-phase peptide synthesis (Boc-SPPS). The following provides a general protocol.

General Protocol for Boc-SPPS incorporating this compound

Materials:

-

This compound

-

Appropriate Boc-protected amino acids

-

Merrifield or PAM resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Scavengers (e.g., Dithiothreitol (DTE) for Met-containing peptides)[11]

-

Piperidine (for Fmoc removal if a mixed protection strategy is used)

-

Cleavage cocktail (e.g., HF or TFMSA/TFA)[11]

Procedure:

-

Resin Preparation: Swell the resin in DCM in a reaction vessel.[10]

-

First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

-

Deprotection: Remove the Boc group using 50% TFA in DCM. A short pre-wash followed by a 15-25 minute reaction is typical. When methionine is present, the use of a scavenger like 0.5% DTE is recommended.[11]

-

Neutralization: Neutralize the resulting TFA salt with a base such as 10% DIPEA in DMF.

-

Coupling of this compound:

-

Dissolve this compound and a coupling reagent (e.g., HATU) in DMF.[5]

-

Add DIPEA to activate the carboxylic acid.

-

Add the activated amino acid solution to the resin and allow it to react. Coupling to an N-methylated residue can be sterically hindered and may require longer reaction times or double coupling.[12]

-

-

Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail such as HF or TFMSA/TFA.[11]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

On-Resin N-Methylation (Alternative Protocol)

An alternative to using pre-methylated amino acids is to perform the N-methylation on the resin-bound peptide.[13]

Procedure:

-

Synthesize the peptide up to the residue preceding the target for methylation.

-

Protect the N-terminus with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Perform methylation using a methylating agent (e.g., methyl iodide) and a base.

-

Remove the o-NBS group to allow for the continuation of the peptide synthesis.[2]

Visualizing Workflows and Pathways

Experimental Workflow: Boc-SPPS of a Peptide with this compound

Caption: Boc-SPPS workflow for incorporating this compound.

Hypothetical Signaling Pathway Modulation

Peptides modified with N-methylated D-amino acids can be designed as antagonists for G-protein coupled receptors (GPCRs), which are implicated in numerous diseases. The enhanced stability and conformational rigidity can lead to high-affinity binding and inhibition of downstream signaling.

Caption: Antagonism of a GPCR signaling pathway by a modified peptide.

Conclusion and Future Perspectives

This compound is a valuable synthetic building block for medicinal chemists seeking to enhance the drug-like properties of peptide-based therapeutics. The strategic incorporation of N-methylated D-amino acids can lead to peptides with superior metabolic stability, improved cell permeability, and tailored conformational properties. While further studies are needed to elucidate the precise impact of the N-methyl-D-methionine moiety in various peptide scaffolds, the principles outlined in this guide provide a strong foundation for its rational application in drug discovery. Future research will likely focus on the development of novel and more efficient methods for the synthesis of N-methylated peptides and the systematic exploration of their structure-activity relationships to unlock the full therapeutic potential of this important class of molecules.

References

- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.monash.edu [research.monash.edu]

- 8. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solid-Phase Synthesis of Peptides Containing Boc-N-Me-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, often leading to enhanced biological activity and oral bioavailability.[1][2] Boc-N-Me-D-Met-OH, a protected form of N-methyl-D-methionine, is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing this modification. However, its use presents unique challenges, including sterically hindered coupling reactions and the susceptibility of the methionine side chain to oxidation and alkylation during cleavage.

This technical guide provides a comprehensive overview of the principles and practices for the successful incorporation of this compound in Boc-strategy SPPS. It details experimental protocols for coupling and cleavage, presents quantitative data in structured tables, and includes visualizations of key workflows and chemical pathways to aid in understanding and implementation.

Core Principles and Challenges

The use of this compound in SPPS requires careful consideration of two main aspects: the coupling of the sterically hindered N-methylated amino acid and the final cleavage and deprotection of the methionine-containing peptide.

Coupling of N-Methylated Amino Acids

The presence of a methyl group on the alpha-amino nitrogen significantly increases steric hindrance, making the formation of the peptide bond more challenging compared to its non-methylated counterpart. Standard coupling reagents may prove inefficient, leading to low coupling yields and incomplete sequences. Therefore, more potent coupling reagents are necessary to drive the reaction to completion.[1][3] Commonly employed and effective reagents for this purpose include HATU and PyBOP.[1]

Cleavage of Methionine-Containing Peptides

The thioether side chain of methionine is susceptible to two main side reactions during the final acidolytic cleavage from the resin, typically performed with trifluoroacetic acid (TFA):

-

Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide.[4]

-

S-alkylation: The sulfur atom can be alkylated by carbocations generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc groups).[5]

To mitigate these side reactions, specialized cleavage cocktails containing a mixture of scavengers are employed. These scavengers quench the reactive cationic species and can also help to reduce any oxidized methionine back to its native form.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the incorporation of this compound into a peptide sequence via Boc-SPPS.

Boc Deprotection

Prior to the coupling of this compound, the N-terminal Boc protecting group of the resin-bound peptide must be removed.

Protocol:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).[6]

-

Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[6]

-

To minimize side reactions with sensitive residues like Cys, Met, and Trp, 0.5% dithioethane (DTE) can be added to the TFA solution.[5][6]

-

Wash the resin thoroughly with DCM (3x) and isopropanol (2x) to remove residual TFA.[6]

-

Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved.

-

Wash the resin with DCM (3x) to remove excess base.

Coupling of this compound

Due to the steric hindrance of the N-methyl group, potent activating reagents are recommended for the coupling step. Below are protocols for using HATU and PyBOP.

HATU Coupling Protocol:

-

Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of HATU (relative to the resin substitution) in DMF or NMP.[1]

-

Add 8 equivalents of DIEA to the amino acid/HATU solution and allow it to pre-activate for 5 minutes at room temperature.[1]

-

Add the activated amino acid solution to the resin.

-

Shake the reaction mixture for 1-2 hours at room temperature.[1]

-

Monitor the coupling reaction for completion using a qualitative test such as the bromophenol blue test, as the ninhydrin test is not effective for secondary amines.[1] If the coupling is incomplete, a second coupling may be necessary.

-

Wash the resin with DMF (3x) and DCM (3x).

PyBOP Coupling Protocol:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve 1.1 equivalents of this compound and 1.1 equivalents of PyBOP (relative to the resin substitution) in DMF.[7] To suppress potential racemization, 1.1 equivalents of 1-hydroxybenzotriazole (HOBt) can be added.[7]

-

Add the solution to the resin.

-

Add 2.2 equivalents of DIEA to the reaction mixture.[7]

-

Mix for 10-60 minutes, monitoring for completion with the bromophenol blue test.[7]

-

Wash the resin with DMF (3x) and DCM (3x).

Final Cleavage and Deprotection

The choice of cleavage cocktail is critical to prevent the oxidation and S-alkylation of the methionine residue.

Protocol:

-

Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

-

Prepare the cleavage cocktail immediately before use. A recommended cocktail for methionine-containing peptides is Reagent H .[4][8][9]

-

Add approximately 10-15 mL of the cleavage cocktail per gram of resin.[10]

-

Perform the cleavage reaction for 2-4 hours at room temperature. The reaction can be performed in an ice-water bath to further minimize side reactions.[10]

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether.[10]

-

Collect the precipitated peptide by centrifugation and decantation.

-

Wash the peptide pellet with cold ether to remove scavengers and dissolved protecting groups.

-

Dry the crude peptide under vacuum.

Data Presentation

The following tables summarize key quantitative data for the protocols described above.

Table 1: Comparison of Coupling Reagents for N-Methylated Amino Acids

| Coupling Reagent | Equivalents of Amino Acid | Equivalents of Coupling Reagent | Equivalents of Base (DIEA) | Solvent | Reaction Time |

| HATU | 4 | 4 | 8 | DMF/NMP | 1-2 hours |

| PyBOP | 1.1 | 1.1 | 2.2 | DMF | 10-60 minutes |

Table 2: Composition of Cleavage Cocktails for Methionine-Containing Peptides

| Reagent | Composition | Application Notes |

| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium Iodide | Specifically designed to minimize methionine oxidation.[4][8][9] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 5% Water | A general-purpose cleavage cocktail effective for peptides containing Cys, Met, Trp, or Tyr.[10] |

| Reagent B | 88% TFA, 5.8% Phenol, 2% Triisopropylsilane (TIS), 4.2% Water | A low-odor option, but does not adequately protect methionine from oxidation.[4][10] |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and chemical pathways discussed in this guide.

References

- 1. peptide.com [peptide.com]

- 2. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 3. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. peptide.com [peptide.com]

- 8. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifetein.com [lifetein.com]

- 10. Bot Detection [iris-biotech.de]

A Technical Guide to Sourcing and Quality Control of High-Purity Boc-N-Me-D-Met-OH for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on sourcing high-purity N-α-tert-Butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH). Due to its specialized nature as an N-methylated amino acid, this compound is typically not available as a stock item. Instead, it requires custom synthesis. This guide outlines potential commercial suppliers for custom synthesis, a representative synthesis protocol, and detailed quality control methodologies.

Commercial Sourcing via Custom Synthesis

Below is a table of potential suppliers offering custom synthesis services for modified amino acids. Purity levels, turnaround times, and pricing are project-dependent and should be discussed directly with the respective suppliers.

| Supplier Category | Potential Companies | Geographic Regions Served | Key Services |

| Custom Peptide & Amino Acid Synthesis Specialists | AAPPTec, ChemPep, CPC Scientific | North America, Europe, Asia | Custom synthesis of non-standard amino acids, peptide synthesis, GMP and research-grade manufacturing.[1] |

| Global Peptide Manufacturing Organizations | AmbioPharm, Biosynth, Eurogentec | North America, Europe, Asia | Large and small-scale custom peptide and modified amino acid synthesis, with facilities in the USA, Europe, and Asia.[2][3][4] |

| Life Science Product & Service Providers | INBIOS, Innovagen | North America, Europe | Custom peptide synthesis and related research services for academic and industrial clients.[5] |

Experimental Protocols

The synthesis of N-methylated amino acids can be challenging due to potential side reactions and the steric hindrance of the N-methyl group.[6] A common approach for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent.

Representative Synthesis Protocol for this compound

This protocol is a general representation and may require optimization.

1. Starting Material: Boc-D-methionine (Boc-D-Met-OH).

2. N-Methylation:

-

Dissolve Boc-D-Met-OH in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add a strong base, such as sodium hydride (NaH), portion-wise.

-

Slowly add a methylating agent, like methyl iodide (CH₃I).

-

Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

-

Quench the reaction carefully with water.

-

Acidify the aqueous solution with a mild acid (e.g., citric acid).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel.

Quality Control and Characterization

Rigorous quality control is essential to ensure the purity and identity of the synthesized this compound. The following analytical techniques are critical for its characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final product. Due to the potential for cis/trans isomerism around the N-methyl-amide bond, N-methylated peptides and amino acid derivatives can sometimes show broad or multiple peaks in the chromatogram.[7]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is common.

-

Detection: UV detection at 210-220 nm.

-

Expected Result: A single, sharp peak is desired, indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the structure of this compound. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Expect to see a characteristic singlet for the N-methyl group, typically around 2.5-3.0 ppm. The protons of the Boc group will appear as a singlet around 1.4 ppm. The methine proton (α-proton) will be a multiplet, and the methionine side-chain protons will have characteristic shifts.[8]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid, the carbons of the Boc group, the N-methyl carbon, and the carbons of the methionine side chain should all be identifiable.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.

-

Expected Mass: The calculated molecular weight for C₁₁H₂₁NO₄S should be confirmed.

Visualizing Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows described in this guide.

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. peptide.com [peptide.com]

- 2. Custom Peptide Synthesis from US and European Sites [biosynth.com]

- 3. Peptide Manufacturing & Development Services | AmbioPharm [ambiopharm.com]

- 4. Custom peptide Synthesis | Eurogentec [eurogentec.com]

- 5. Peptide Synthesis Companies [peptide2.com]

- 6. research.monash.edu [research.monash.edu]

- 7. High-performance liquid chromatography and nuclear magnetic resonance study of linear tetrapeptides and octapeptides containing N-methylated amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Boc-N-Me-D-Met-OH CAS number and molecular weight

An In-depth Technical Guide to Boc-N-Me-D-Met-OH

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-N-methyl-D-methionine (this compound), a specialized amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Properties and Identification

Data Summary:

| Property | Value | Source |

| Synonyms | N-tert-Butoxycarbonyl-N-methyl-D-methionine, Boc-N-methyl-D-methionine | - |

| Molecular Formula | C11H21NO4S | Calculated |

| Molecular Weight | 263.35 g/mol | Calculated |

| CAS Number | Not readily available | - |

Applications in Research and Drug Development

This compound is a valuable building block in peptide synthesis, primarily for the development of peptide-based therapeutics. The incorporation of N-methylated amino acids like this compound into a peptide sequence can confer several advantageous properties:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the cleavage of the adjacent peptide bond by proteases, thereby increasing the in vivo half-life of the peptide drug.[1]

-

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, potentially enhancing its ability to cross cell membranes.

-

Conformational Constraint: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher receptor binding affinity and selectivity.

-

Protein Engineering: This compound is utilized in protein engineering to create modified peptides that aid in elucidating protein-protein interactions and enzyme mechanisms.[1]

Experimental Protocols

General Protocol for the Synthesis of Fmoc-N-Me-AA-OH

A general method for the synthesis of N-methylated amino acids involves the use of a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. The following is a generalized protocol adapted for this compound.[2]

Materials:

-

Boc-D-Met-OH

-

2-Chlorotrityl chloride (2-CTC) resin

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Dimethyl sulfate or Methyl iodide

-

2-Mercaptoethanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Resin Loading: Swell the 2-CTC resin in DCM. Dissolve Boc-D-Met-OH in a DCM/NMP mixture with DIEA and add it to the resin. Allow the reaction to proceed for 1-2 hours. Cap any unreacted sites with methanol.

-

Boc-Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.

-

o-NBS Protection: Protect the liberated α-amino group using o-NBS-Cl and collidine in NMP.

-

N-Methylation: Perform the methylation of the sulfonamide nitrogen using dimethyl sulfate or methyl iodide and a base such as DBU or potassium tert-butoxide in NMP.

-

o-NBS Deprotection: Remove the o-NBS group using a solution of 2-mercaptoethanol and DBU in NMP.

-

Cleavage from Resin: Cleave the final product, this compound, from the resin using a mild solution of TFA in DCM.

-

Purification: Purify the cleaved product using high-performance liquid chromatography (HPLC).

Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of this compound into a peptide chain on a solid support.[3][4]

Materials:

-

Rink Amide Resin (or other suitable resin)

-

Boc-protected amino acids (including this compound)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Cleavage cocktail (e.g., TFA/Water/Triisopropylsilane)

Procedure:

-

Resin Preparation: Swell the resin in DMF.

-

Boc-Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating it with a solution of TFA in DMF. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Boc-amino acid (e.g., this compound) by dissolving it in DMF with HBTU and DIEA.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: Once the peptide chain is fully assembled, remove the N-terminal Boc group. Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizations

Workflow for Synthesis of this compound

Caption: General workflow for the solid-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Key steps in a single cycle of Boc solid-phase peptide synthesis.

Impact of N-Methylation on Peptide Properties

Caption: Benefits of incorporating N-methylated amino acids into peptides.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Efficient Coupling of Boc-N-Me-D-Met-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance proteolytic stability, increase membrane permeability, and modulate conformation. However, the coupling of these sterically hindered residues, such as Boc-N-Me-D-Met-OH, presents significant challenges in solid-phase peptide synthesis (SPPS). This application note provides a detailed, step-by-step protocol for the efficient coupling of this compound using modern coupling reagents. It includes recommended reagents, optimized reaction conditions, methods for monitoring coupling completion, and strategies to mitigate common side reactions associated with methionine-containing peptides.

Introduction

N-methylated amino acids are characterized by the presence of a methyl group on the amide nitrogen, which imparts significant steric bulk. This steric hindrance can impede the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[1] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction parameters are paramount for successful synthesis. This protocol focuses on the use of high-efficiency coupling reagents such as HATU and PyAOP, which have demonstrated superior performance for sterically demanding couplings.[2][3][4]

Furthermore, the methionine side chain is susceptible to oxidation to methionine sulfoxide and S-alkylation during the acidic conditions of Boc-SPPS, particularly during the final cleavage from the resin.[5][6] This document outlines the use of specific scavengers to minimize these side reactions.

Materials and Reagents

-

Resin: Appropriate solid support (e.g., Merrifield, PAM, or MBHA resin) pre-loaded with the C-terminal amino acid.

-

This compound

-

Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents:

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

-

Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization Reagent: 10% DIPEA in DMF

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Monitoring Reagent: Bromophenol Blue test solution (250 mg bromophenol blue in 50 ml of DMF).[7]

-

Cleavage Cocktail: HF/anisole (9:1) or a low/high HF procedure. For peptides containing sensitive residues like Cys, Met, or Trp, the addition of scavengers such as dithiothreitol (DTE) or thioanisole is recommended.[5][8]

Experimental Protocols

Resin Swelling and Preparation

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

Boc-Deprotection

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate the mixture for 5 minutes (pre-wash).

-

Drain the TFA solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[5]

-

Drain the TFA solution.

-

Wash the resin thoroughly with DCM (3x) and IPA (2x), followed by DMF (3x).

Neutralization

-

Add a 10% solution of DIPEA in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the neutralization solution.

-

Wash the resin with DMF (3x).

Coupling of this compound

This protocol provides two highly effective methods for the coupling of the sterically hindered this compound.

Method A: HATU Coupling

-

In a separate vial, dissolve this compound (4 equivalents relative to resin substitution) and HATU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution and pre-activate for 5 minutes at room temperature.[7]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Bromophenol Blue test.[7]

-

If the coupling is incomplete, a second coupling can be performed.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Method B: PyAOP Coupling

-

In a separate vial, dissolve this compound (2 equivalents relative to resin substitution) and PyAOP (2 equivalents) in DMF.[3][4]

-

Add DIPEA (6 equivalents) to the solution and pre-activate for 1 minute.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the Bromophenol Blue test.

-

If the coupling is incomplete, a second coupling is recommended.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Monitoring Coupling Completion: Bromophenol Blue Test

Due to the secondary amine of N-methylated amino acids, the traditional Kaiser (ninhydrin) test is not effective. The Bromophenol Blue test is a suitable alternative.[7][9]

-

Take a small sample of the resin beads after the coupling reaction.

-

Wash the beads with methanol.

-

Add a few drops of the Bromophenol Blue test solution.

-

Observe the color:

-

Yellow: Indicates complete coupling (the acidic test solution protonates the free amine).

-

Blue/Green: Indicates incomplete coupling (the free amine deprotonates the indicator).[7]

-

Peptide Cleavage and Deprotection

-

After the final coupling and deprotection steps, wash the resin thoroughly with DCM and dry it under vacuum.

-

For peptides containing methionine, the use of a cleavage cocktail with scavengers is crucial to prevent oxidation and S-alkylation. A common cocktail for Boc-SPPS is HF/anisole (9:1). The addition of 0.5% DTE to the deprotection steps can also help minimize side reactions.[5][10]

-

Perform the cleavage reaction at 0°C for 1-2 hours.

-

Evaporate the HF and precipitate the peptide in cold diethyl ether.

-

Wash the precipitated peptide with cold diethyl ether and dry under vacuum.

Data Presentation

The following tables summarize the recommended quantitative parameters for the coupling of this compound.

Table 1: Reagent Equivalents for Coupling Reactions

| Reagent | HATU Coupling Protocol | PyAOP Coupling Protocol |

| This compound | 4.0 eq | 2.0 eq |

| Coupling Reagent | 3.9 eq (HATU) | 2.0 eq (PyAOP) |

| Base (DIPEA) | 8.0 eq | 6.0 eq |

Table 2: Recommended Reaction Conditions

| Parameter | Condition |

| Solvent | DMF |

| Temperature | Room Temperature |

| Pre-activation | 1-5 minutes |

| Coupling Time | 1-2 hours (extend if necessary) |

| Monitoring | Bromophenol Blue Test |

Mandatory Visualization

.dot

Caption: Experimental workflow for the solid-phase peptide synthesis (SPPS) cycle of this compound coupling.

Conclusion

The successful incorporation of this compound into a peptide sequence relies on the use of potent coupling reagents and carefully optimized conditions to overcome steric hindrance. The protocols detailed in this application note, utilizing either HATU or PyAOP, provide robust methods for achieving high coupling efficiencies. Furthermore, adherence to the recommended procedures for monitoring and cleavage will help to minimize the formation of deletion sequences and side products, ultimately leading to a higher purity of the target N-methylated peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. 肽偶联剂选择指南 [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. Bot Detection [iris-biotech.de]

- 5. chempep.com [chempep.com]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

Application Note: Trifluoroacetic Acid-Mediated Deprotection of Boc-N-Me-D-Met-OH

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis and medicinal chemistry.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amino acid protection strategy in peptide synthesis, particularly in Boc/Bzl solid-phase peptide synthesis (SPPS).[][2][3] Its removal is typically accomplished under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA).[][4] This application note provides a detailed protocol for the deprotection of N-α-Boc-N-methyl-D-methionine (Boc-N-Me-D-Met-OH) using TFA.

The presence of an N-methyl group can influence the conformational properties of peptides, while the methionine residue introduces a sulfur-containing side chain susceptible to side reactions. Specifically, the thioether in methionine is prone to oxidation to methionine sulfoxide (Met(O)) and S-alkylation by carbocations generated during deprotection.[2][5] Therefore, careful control of reaction conditions and the use of appropriate scavengers are critical for a successful and high-yield deprotection.

Reaction Principle and Mechanism

The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage mechanism. The TFA protonates the carbonyl oxygen of the Boc group, facilitating the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[6] This intermediate readily decarboxylates to yield the free amine as its TFA salt, along with isobutylene and carbon dioxide as byproducts.[][6]

To prevent side reactions, scavengers are added to the reaction mixture. These molecules trap the reactive tert-butyl cation, preventing it from alkylating the nucleophilic thioether side chain of methionine.[2][5] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.[5][7]

Visualizing the Deprotection Mechanism

The following diagram illustrates the acid-catalyzed removal of the Boc group from the N-methylated D-methionine.

Experimental Protocol

This protocol outlines the deprotection of this compound in a solution phase.

4.1 Materials and Reagents

-

This compound

-

Trifluoroacetic acid (TFA), reagent grade (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) or Thioanisole (scavengers)

-

Diethyl ether, cold (0-4 °C)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

4.2 Safety Precautions

-

Trifluoroacetic acid is extremely corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.

-

Perform all operations in a fume hood.

4.3 Deprotection Procedure

-

Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Scavengers: To the solution, add scavengers to mitigate side reactions. A common "cleavage cocktail" for methionine-containing substrates is TFA/DCM/TIS/H₂O (e.g., 95:2.5:2.5 v/v). For this solution-phase protocol, add TIS (2.5-5% v/v) to the DCM solution.

-

Initiation of Reaction: Cool the flask in an ice bath (0 °C). Slowly add TFA dropwise to the stirred solution. A typical concentration is 25-50% TFA in DCM (v/v).[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Removal of Volatiles: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate by adding fresh DCM and concentrating again; repeat this step 2-3 times.[9]

-

Product Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected amino acid TFA salt.

-

Isolation: Collect the solid product by filtration, wash it with cold diethyl ether, and dry it under vacuum. The product, H-N-Me-D-Met-OH·TFA, is typically obtained in high yield and can be used in the next step without further purification.

Experimental Workflow Diagram

The following diagram provides a visual representation of the deprotection protocol.

Quantitative Data and Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |

| TFA Concentration | 25% TFA in DCM | 50% TFA in DCM | 55% TFA in DCM | [8][10][11] |

| Temperature | 0 °C to RT | Room Temperature | Room Temperature | [8][9] |

| Reaction Time | 1 - 2 hours | 30 minutes | 18 hours | [8][10] |

| Scavengers | TIS, H₂O | Thioanisole | Phenol, DMS | [5] |

| Typical Yield | >90% (as TFA salt) | >85% | >87% | [8][9] |

| Notes | Standard conditions for solution phase. | Common in solid-phase synthesis. | Longer times may be needed for sterically hindered amines. |

Note: Reaction times should be optimized by monitoring via TLC or LC-MS. For methionine-containing substrates, minimizing reaction time is crucial to reduce side reactions.[5]

Troubleshooting and Side Reactions

A systematic approach to troubleshooting can resolve common issues encountered during deprotection.

Key Side Reactions for Methionine:

-

S-alkylation: The tert-butyl cation can alkylate the methionine thioether to form a sulfonium salt.[2][5] This is minimized by using scavengers like TIS, water, or thioanisole.[5]

-

Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)), especially during prolonged exposure to acidic conditions or if solvents are not peroxide-free.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen) and using degassed solvents can reduce this side reaction. Shortening the reaction time is also beneficial.[5]

Conclusion

The deprotection of this compound using trifluoroacetic acid is an efficient and reliable method when performed with appropriate considerations for the sensitive methionine side chain. By employing optimized concentrations of TFA, suitable scavengers, and controlled reaction times, the desired deprotected product can be obtained in high yield and purity, ready for subsequent steps in peptide synthesis or drug development workflows.

References

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. fiveable.me [fiveable.me]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boc Deprotection - TFA [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Incorporating Boc-N-Me-D-Met-OH into Peptide Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy for enhancing the therapeutic potential of peptide-based drugs. N-methylation of the peptide backbone is known to improve metabolic stability, increase membrane permeability, and confer conformational rigidity.[1][2] When combined with D-configuration amino acids, which provide resistance to enzymatic degradation, the resulting peptides can exhibit significantly improved pharmacokinetic properties.[3]

This document provides detailed protocols and application notes for the successful incorporation of N-tert-butoxycarbonyl-N-methyl-D-methionine (Boc-N-Me-D-Met-OH) into peptide libraries using Solid-Phase Peptide Synthesis (SPPS). This compound is a sterically hindered building block that requires optimized coupling conditions to achieve high yields and purity.[4][5] We address the common challenges and provide robust protocols for coupling, monitoring, and final peptide cleavage.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Boc-N-methyl-D-methionine, (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylsulfanylbutanoic acid[3] |

| Molecular Formula | C11H21NO4S[3][6] |

| Molecular Weight | 263.36 g/mol [3] |

| Appearance | White to off-white powder[7] |

| Protection Group | tert-butoxycarbonyl (Boc)[3] |

| Key Structural Features | N-terminal methyl group, D-chiral center, Methionine side chain[3] |

Challenges in Synthesis

The unique structure of this compound presents several challenges during peptide synthesis that must be addressed to ensure successful incorporation.

-

Steric Hindrance: The N-methyl group significantly increases steric bulk around the alpha-carbon, making the formation of a peptide bond with the incoming amino acid difficult.[4][8] This steric hindrance can lead to slow reaction rates and incomplete couplings, especially when coupling to another N-methylated residue.[5][8]

-

Racemization: While the D-configuration is desired, harsh activation conditions can sometimes lead to epimerization, particularly when using certain coupling reagents.[8][9]

-

Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during the final acidolytic cleavage step (e.g., with Trifluoroacetic Acid - TFA).[10][11]

-

Cleavage-Related Side Reactions: Peptides rich in N-methylated amino acids can be prone to fragmentation between consecutive N-methylated residues or diketopiperazine formation during TFA cleavage.[5][8] The duration of the cleavage has been shown to significantly impact the outcome.[5][8]

-

Reaction Monitoring: Standard monitoring methods like the ninhydrin test are ineffective for secondary amines, such as N-methylated amino acids, necessitating alternative methods like the bromophenol blue test.[4]

Experimental Protocols

The following protocols are optimized for the incorporation of this compound using a manual or automated Boc-SPPS strategy.

General SPPS Workflow

The overall process follows a standard Boc-SPPS cycle, with specific modifications for the sterically hindered amino acid.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Detailed Coupling Protocol

This step is critical for successful incorporation. The choice of coupling reagent is paramount due to the high steric hindrance.

-

Resin Preparation : Start with the peptide-resin having a free N-terminal amine. Ensure the resin is well-swollen in a suitable solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4]

-

Activation Mixture Preparation : In a separate vessel, dissolve 4 equivalents of this compound and 4 equivalents of a suitable coupling reagent (see Table 2) in DMF or NMP.[4] Add 8 equivalents of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA).[4]

-

Activation : Allow the mixture to pre-activate for 5 minutes at room temperature.[4]

-

Coupling Reaction : Add the activated amino acid solution to the resin. Shake the reaction vessel at room temperature for a minimum of 1 hour. For difficult couplings, especially when coupling to another N-methylated residue, extended coupling times (2-4 hours) or a second coupling may be necessary.[4][8]

-

Monitoring : After the coupling time, take a small sample of the resin and wash it thoroughly. Perform a bromophenol blue test to check for completion.[4] A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, requiring a recoupling step.[4]

-

Washing : Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and by-products.

Recommended Coupling Reagents

Standard carbodiimide reagents like DCC are often inefficient for coupling sterically hindered amino acids.[12] Uronium/aminium or phosphonium salt-based reagents are highly recommended.

Caption: Logical diagram showing challenges and recommended solutions for coupling this compound.

Table 2: Comparison of Coupling Reagents for N-Methylated Amino Acids

| Reagent | Reagent Type | Advantages | Considerations |

|---|---|---|---|

| HATU | Aminium Salt | Highly efficient, fast reaction rates, and reduced racemization.[4][13] Widely successful for N-methyl amino acids.[4] | Requires a non-nucleophilic base like DIEA or collidine.[9] |

| PyAOP/PyBOP | Phosphonium Salt | Considered among the most promising reagents for coupling N-methylated amino acids, especially for N-Me to N-Me couplings.[5][8] | By-products can sometimes be difficult to remove. |

| COMU | Uronium Salt | Coupling efficiency comparable to HATU.[9] Generates water-soluble by-products and is considered safer than HOBt/HOAt-based reagents.[9] | Relatively newer reagent compared to others. |

| HBTU/TBTU | Aminium Salt | Popular and efficient reagents, but generally less effective than HATU for highly hindered couplings.[4][13] | Can lead to guanidinylation of the N-terminal amine as a side reaction.[9] |

Cleavage and Deprotection Protocol

The final cleavage step in Boc-SPPS typically uses strong acids like liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). Special care must be taken to prevent side reactions involving the methionine residue.

-

Preparation : Dry the peptide-resin thoroughly under vacuum.

-

Scavenger Cocktail : Prepare a cleavage cocktail containing the strong acid and a mixture of scavengers. A recommended mixture to prevent methionine oxidation and other side reactions is "Reagent K": TFA/water/thioanisole/ethanedithiol (82.5:5:5:2.5).[10] For Boc-SPPS cleavage with HF, anisole is a common scavenger.

-

Cleavage Reaction : Cool the reaction vessel containing the peptide-resin to 0°C. Add the cleavage cocktail and stir for 1-2 hours at 0°C. The cleavage time should be optimized to be sufficient for deprotection without causing peptide fragmentation.[5][8]

-

Peptide Precipitation : After the reaction, precipitate the cleaved peptide by adding it to a large volume of cold diethyl ether.

-

Isolation : Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

-

Drying : Dry the crude peptide pellet under vacuum.

Characterization of the Final Peptide

After synthesis, the purity and identity of the peptide must be confirmed using standard analytical techniques.

Table 3: Analytical Techniques for Peptide Characterization

| Technique | Purpose | Expected Outcome for N-Me-D-Met Peptides |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment and quantification.[14] | A major peak corresponding to the target peptide. Note that N-methyl-rich peptides may show peak broadening or multiple peaks due to the presence of slowly interconverting cis/trans amide bond conformers.[5][8] |

| Mass Spectrometry (MS) | Identity confirmation by molecular weight determination.[15][16] | The observed mass should match the calculated theoretical mass of the peptide containing the incorporated this compound residue. |

| Tandem MS (MS/MS) | Sequence verification.[15] | Fragmentation analysis will confirm the amino acid sequence and the position of the N-Me-D-Met residue. |

| Nuclear Magnetic Resonance (NMR) | 3D structure and conformational analysis.[14][15] | Provides detailed information on the peptide's solution structure and the influence of the N-methylation on the backbone conformation. |

Conclusion

The successful incorporation of this compound into peptide libraries, while challenging, is achievable with optimized protocols. The key to success lies in selecting highly efficient coupling reagents like HATU or PyAOP, utilizing extended reaction times, and employing appropriate monitoring and cleavage techniques.[4][5][8] By overcoming the steric hindrance and preventing common side reactions, researchers can generate novel peptide libraries with enhanced stability and drug-like properties, paving the way for the development of next-generation peptide therapeutics.

References

- 1. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | Benchchem [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [m.chemicalbook.com]

- 7. Boc-D-Met-OH Novabiochem 5241-66-7 [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. bachem.com [bachem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. polarispeptides.com [polarispeptides.com]

- 16. ijsra.net [ijsra.net]

Application Notes and Protocols: Enhancing Peptide Metabolic Stability with Boc-N-Me-D-Met-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability, rapid degradation by proteases, and consequently, short in-vivo half-life. A key strategy to overcome these limitations is the incorporation of N-methylated amino acids into the peptide backbone. N-methylation introduces a methyl group to the amide nitrogen, sterically hindering protease recognition and cleavage, thereby enhancing metabolic stability.[1][2] This modification can also improve membrane permeability and oral bioavailability.[3] This document provides detailed application notes and protocols for the use of Boc-N-Me-D-Met-OH, a protected N-methylated D-methionine, in the synthesis of metabolically stable peptides.

This compound is a valuable building block for solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) protecting group on the N-terminus is readily cleaved under moderately acidic conditions, compatible with standard Boc-SPPS strategies. The D-configuration of the amino acid further contributes to proteolytic resistance, as proteases typically recognize L-amino acids.

Chemical Properties of Boc-D-Met-OH

| Property | Value |

| CAS Number | 5241-66-7 |

| Molecular Formula | C10H19NO4S |

| Molecular Weight | 249.33 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98.0% (TLC) |

Note: Data sourced from publicly available information.[4][5]

Application: Synthesis of a Metabolically Stable Somatostatin Analog (Case Study)

To illustrate the application of N-methylated amino acids in enhancing metabolic stability, we will use a representative case study based on the synthesis and analysis of an N-methylated somatostatin analog. While a specific example using this compound with detailed stability data was not found in the search results, the principles and protocols are directly applicable. Somatostatin and its analogs are crucial in regulating various physiological processes and are used in the treatment of neuroendocrine tumors and other conditions.[6][7] Their clinical utility is often enhanced by modifications that increase their half-life.[4]

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and metabolic stability analysis of an N-methylated peptide.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Boc-SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Boc chemistry.

Materials:

-

Merrifield resin or pre-loaded resin

-

Boc-protected amino acids

-

This compound (or other Boc-N-methylated amino acid)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Piperidine (for Fmoc chemistry, if applicable)

-

Cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)

-

Reversed-phase HPLC system for purification

Procedure:

-

Resin Preparation: Swell the resin in DMF for 1-2 hours.

-

First Amino Acid Coupling:

-

Dissolve the first Boc-amino acid (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

-

Add the coupling solution to the swollen resin and shake for 2-4 hours.

-

Monitor the coupling reaction using the Kaiser test.

-

-

Boc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.[8]

-

Wash the resin with DCM and then DMF.

-

Neutralize the resin with 10% DIEA in DMF.

-

-

Incorporation of this compound:

-

Coupling of N-methylated amino acids can be sterically hindered and may require stronger coupling reagents or longer reaction times.

-

Dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) to activate.

-

Add the activated N-methylated amino acid solution to the resin and shake for 4-6 hours, or overnight if necessary.

-

Monitor the coupling using a method suitable for N-methylated amines (e.g., chloranil test), as the Kaiser test is not effective.

-

-

Chain Elongation: Repeat steps 3 and 4 for the remaining amino acids in the sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-